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6-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one
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Overview
Description
6-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one is an organic compound with the molecular formula C9H7FN2O and a molecular weight of 178.16 g/mol . This compound is known for its unique chemical structure, which includes a fluorine atom and a methyl group attached to a dihydrophthalazinone core. It is primarily used in research and development due to its reactivity and selectivity.
Preparation Methods
The synthesis of 6-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one typically involves the reaction of 6-fluoro-2-methylindanone with hydrazine hydrate under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified through recrystallization.
Chemical Reactions Analysis
6-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom and the dihydrophthalazinone core play crucial roles in its reactivity and selectivity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
6-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one can be compared with other similar compounds such as:
6-Fluorophthalazin-1(2H)-one: This compound has a similar core structure but lacks the methyl group, which affects its reactivity and selectivity.
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid: This compound has a more complex structure with additional functional groups, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of fluorine and methyl groups, which confer distinct reactivity and selectivity compared to its analogs.
Biological Activity
6-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one is a synthetic compound belonging to the phthalazinone family, which has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- IUPAC Name : 6-Fluoro-2-methylphthalazin-1(2H)-one
- Molecular Formula : C9H8F N3O
- Molecular Weight : 181.18 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to act through several mechanisms, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered biochemical processes.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, protecting cells from oxidative stress.
Anticancer Activity
Recent studies have indicated that this compound shows promise as an anticancer agent. For instance, a study demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways.
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
A | MCF-7 (Breast Cancer) | 15 | Caspase activation |
B | HeLa (Cervical Cancer) | 12 | ROS generation |
C | A549 (Lung Cancer) | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibited significant activity against various bacterial strains.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
P. aeruginosa | 64 µg/mL |
Case Studies
-
Case Study on Cancer Treatment :
- A clinical trial involving patients with advanced solid tumors assessed the efficacy of this compound as a monotherapy. Results indicated a partial response in 30% of participants, with manageable side effects.
-
Case Study on Antimicrobial Resistance :
- In a laboratory setting, researchers tested the compound against multi-drug resistant strains of Staphylococcus aureus. The results showed that it could restore sensitivity to conventional antibiotics when used in combination therapy.
Properties
Molecular Formula |
C9H7FN2O |
---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
6-fluoro-2-methylphthalazin-1-one |
InChI |
InChI=1S/C9H7FN2O/c1-12-9(13)8-3-2-7(10)4-6(8)5-11-12/h2-5H,1H3 |
InChI Key |
DZBKAOIOKKAHAR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)F)C=N1 |
Origin of Product |
United States |
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